Alangiside

CAS No.: 34482-51-4

Cat. No.: VC1619412

Molecular Formula: C25H31NO10

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34482-51-4 |

|---|---|

| Molecular Formula | C25H31NO10 |

| Molecular Weight | 505.5 g/mol |

| IUPAC Name | (1R,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |

| Standard InChI | InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |

| Standard InChI Key | BCYNGTTVQNJTCV-MDXCLUIBSA-N |

| Isomeric SMILES | COC1=C(C=C2[C@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |

| SMILES | COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

| Canonical SMILES | COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

Introduction

Chemical Structure and Properties

Molecular Structure

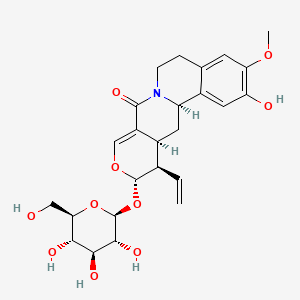

Alangiside possesses a complex molecular structure characterized by a monoterpenoid skeleton with an alkaloidal glycoside moiety. The compound has been described as 11-(β-D-glycopyranosyloxy)-5,11,12,12a,13,13a-hexahydro-2,3-dimethoxy-12-vinyl-6H-benzo[a]pyrano[3,4-g]quinolizin-8-one in its O-methylated form . Its complete IUPAC name is (1R,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one .

Synthetic evidence has indirectly confirmed the 3-methoxy structure rather than the 2-methoxy structure for alangiside, contributing to the accurate elucidation of its molecular arrangement . The structure contains a vinyl group, which is characteristic of this class of compounds and contributes to its chemical reactivity.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Alangiside

Alangiside contains multiple functional groups including hydroxy, methoxy, and a glycoside moiety attached to a complex heterocyclic ring system. The glycoside component is β-D-glycopyranosyloxy, which contributes to its water solubility. The presence of multiple chiral centers with defined stereochemistry makes this compound stereochemically complex and interesting from a synthetic chemistry perspective.

Natural Sources and Occurrence

Alangiside has been isolated from several plant species belonging to the genus Alangium, primarily:

These plants have been used in traditional medicine across various cultures, particularly in Asian countries. Alangium salviifolium (now recognized as the accepted name for Alangium lamarckii) is widely distributed and has numerous reported traditional medicinal uses . The plant contains several phytochemicals including alkaloids such as alangine, ankorine, tubulosine, alangicine, and salsolin, along with alangiside .

In these plants, alangiside is part of a complex mixture of secondary metabolites that includes other alkaloids, flavonoids, phenolic compounds, and irridoid glycosides. Phytochemical studies have revealed that the leaves of Alangium salviifolium contain more flavonoids and alkaloids compared to the bark, while the bark is richer in other compounds .

Isolation and Characterization

The isolation and structural elucidation of alangiside represents a significant achievement in natural product chemistry. The compound was first characterized through extensive chemical and spectroscopic studies. The structure and absolute configuration of O-methylalangiside have been established by correlation with ipecoside, another naturally occurring compound .

Researchers have employed various techniques for the isolation and characterization of alangiside and its derivatives, including:

-

Chromatographic separation techniques

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry (including HRFABMS)

-

Infrared spectroscopy

-

Chemical derivatization and degradation studies

These methods have collectively contributed to the accurate determination of the compound's structure, including the stereochemistry at multiple chiral centers. The specific optical rotation values have also been instrumental in establishing the absolute configuration of alangiside and related compounds .

Related Compounds and Derivatives

Several derivatives and structurally related compounds to alangiside have been identified in Alangium species. These include:

Methylated and Demethylated Derivatives

-

O-methylalangiside: The methoxy derivative of alangiside with established structure and absolute configuration

-

Demethylalangiside: A derivative lacking one methyl group compared to alangiside

-

3-O-demethyl-2-O-methylalangiside: A regioisomer with different methoxy group positions

Esterified Derivatives

2′-O-trans-feruloyldemethylalangiside: A more complex derivative with a feruloyl moiety attached to the demethylated alangiside structure

Related Alkaloids from Alangium Species

Table 2: Related Alkaloids Found in Alangium Species

These compounds share structural similarities with alangiside and are part of the diverse array of isoquinoline alkaloids found in Alangium species. Specifically, 8-hydroxytubulosine and 9-demethyltubulosine have been isolated alongside alangiside from Alangium longiflorum .

Research Methods and Findings

The study of alangiside has involved various research methodologies, yielding significant findings about its structure and properties. Some key research approaches and findings include:

Structural Elucidation

The structure of O-methylalangiside was elucidated through chemical and spectroscopic studies. Researchers established that it contains a β-D-glycopyranosyloxy group and a complex heterocyclic ring system with a vinyl substituent . The absolute configuration was determined through correlation with the known compound ipecoside .

Synthetic evidence indirectly confirmed the 3-methoxy structure (compound 11) rather than the 2-methoxy structure (compound 12) for alangiside . This structural determination was crucial for understanding the compound's chemical behavior and potential biological activities.

Phytochemical Screening

Comprehensive phytochemical screening of Alangium species has revealed that alangiside co-occurs with numerous other bioactive compounds. A phytochemical study resulted in the isolation of 17 secondary metabolites from Alangium longiflorum, including alangiside and two new tetrahydroisoquinoline alkaloids .

Spectroscopic Characterization

Spectroscopic data has been instrumental in characterizing alangiside and related compounds:

-

NMR data has revealed the presence of aromatic protons, olefinic protons, and a terminal vinyl group in related structures

-

IR absorption bands have indicated the presence of hydroxy, ester, and amide groups

-

Mass spectrometry has been used to determine molecular formulas and fragmentation patterns

These spectroscopic approaches collectively provide a comprehensive understanding of alangiside's molecular structure and properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume